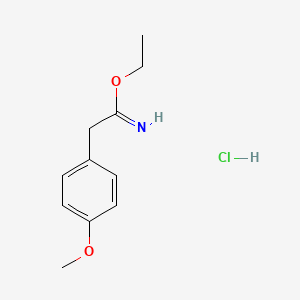

Ethyl 4-methoxyphenylacetimidate hydrochloride

Description

Ethyl 4-methoxyphenylacetimidate hydrochloride is an imidate ester derivative characterized by a methoxyphenyl group attached to an acetimidate core, with an ethyl ester moiety and a hydrochloride counterion. Such compounds are often employed as intermediates in pharmaceutical synthesis or as analytical reference standards for research and forensic applications .

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)ethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9;/h4-7,12H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFWSGLGDPEBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methoxyphenylacetimidate hydrochloride typically involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxyphenylacetimidate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-methoxyphenylacetimidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methoxyphenylacetimidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the other reactants . It can also form covalent bonds with target molecules, leading to the formation of stable products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with ethyl 4-methoxyphenylacetimidate hydrochloride, enabling comparative analysis of their physicochemical properties, analytical methods, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

- Functional Groups : Ethyl 4-methoxyphenylacetimidate HCl is distinguished by its imidate ester group, contrasting with the amine (4-methoxyphenethylamine HCl) or acyl chloride (4-methoxyphenylacetyl chloride) functionalities in analogs. This imidate group may confer unique reactivity, such as susceptibility to hydrolysis under acidic or basic conditions .

- Molecular Weight : The compound’s inferred molecular weight (~245.7) is lower than that of Ethyl 4-ANPP HCl (344.9), likely due to the absence of a piperidine ring .

- Applications : Unlike 4-methoxyphenethylamine HCl (used in neurochemical studies) or Ethyl 4-ANPP HCl (opioid precursor analysis), the target compound’s applications are inferred to align with synthetic intermediates or reference standards due to structural parallels .

Analytical and Spectroscopic Comparisons

Table 2: Analytical Methodologies and Stability

Key Findings:

- HPLC Methods : While ethyl 4-methoxyphenylacetimidate HCl lacks reported methods, Methylphenidate HCl employs a C18 column (L1) with UV detection at 220 nm, suggesting similar protocols could be adapted for the target compound .

- UV/Vis Data: The absence of λmax data for the target compound contrasts with 4-Dimethylamino-N-benzylcathinone HCl (λmax 350 nm), which exhibits a bathochromic shift due to extended conjugation .

- Stability: Analogous hydrochlorides (e.g., 4-Dimethylamino-N-benzylcathinone HCl) demonstrate long-term stability at -20°C, a condition likely applicable to the target compound .

Pharmacological and Industrial Relevance

- Research Use : Ethyl 4-methoxyphenylacetimidate HCl may serve as a precursor for synthesizing bioactive molecules, akin to Ethyl 4-ANPP HCl’s role in opioid analog studies .

- Regulatory Compliance: Reference standards like 4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl adhere to USP/EMA guidelines, underscoring the importance of rigorous characterization for analogous compounds .

Biological Activity

Ethyl 4-methoxyphenylacetimidate hydrochloride is a compound that has garnered interest in various biological applications, particularly in medicinal chemistry and enzyme modification. This article provides an overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is a derivative of acetimidic acid with a methoxyphenyl group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological properties.

Enzyme Modification

One significant area of research involves the modification of enzymes using this compound. It has been used to prepare amidinated forms of carbonic anhydrase through chemical modification, enhancing the enzyme's stability and activity. The amidination process alters the enzyme's active site, potentially improving its catalytic efficiency in various biochemical reactions .

1. Carbonic Anhydrase Modification

In a study published by the Journal of Biological Chemistry, researchers demonstrated that ethyl acetimidate (a closely related compound) could modify human erythrocyte carbonic anhydrase. The modification led to changes in enzyme kinetics, indicating that similar modifications with this compound could yield beneficial effects in enzyme engineering .

2. Biological Target Interaction

A comprehensive analysis of bioactivity data from PubChem shows that compounds similar to this compound have been tested against various biological targets. For instance, studies indicate that compounds with structural similarities exhibit activity against cancer cell lines, suggesting potential therapeutic applications .

Bioassay Data

The following table summarizes the bioactivity findings related to this compound and its analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.